

physical and chemical properties of 1-Methyl-2-phenylcyclopropane

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Compound of Interest

Compound Name: **1-Methyl-2-phenylcyclopropane**

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An In-depth Technical Guide to 1-Methyl-2-phenylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-phenylcyclopropane is a substituted cyclopropane derivative of interest in organic synthesis and medicinal chemistry. The presence of the strained cyclopropane ring, coupled with the phenyl and methyl substituents, imparts unique stereochemical and reactive properties to the molecule. This guide provides a comprehensive overview of the known physical and chemical properties of **1-Methyl-2-phenylcyclopropane**, along with detailed experimental protocols for its synthesis and characterization.

Physical and Chemical Properties

1-Methyl-2-phenylcyclopropane exists as two stereoisomers: cis and trans. The physical and chemical properties can vary between these isomers. Due to a lack of a single comprehensive experimental study, the following table summarizes available data, including both experimental and computed values.

Property	Value	Data Type	Reference/Source
Molecular Formula	C ₁₀ H ₁₂	-	-
Molecular Weight	132.20 g/mol	Calculated	--INVALID-LINK--[1]
CAS Number	3145-76-4	-	--INVALID-LINK--[2]
Boiling Point	188 °C (at 760 mmHg)	Experimental	--INVALID-LINK--[2]
Density	Data not available	-	-
Refractive Index	Data not available	-	-
Melting Point	Not applicable (liquid at STP)	-	-
logP (Octanol/Water)	3.1	Computed	--INVALID-LINK--[1]
Topological Polar Surface Area	0 Å ²	Computed	--INVALID-LINK--[1]
Stereochemistry	Exists as cis and trans diastereomers, each as a pair of enantiomers.	-	General chemical principles[3][4]

Experimental Protocols

I. Synthesis of 1-Methyl-2-phenylcyclopropane via Simmons-Smith Reaction

The Simmons-Smith reaction is a widely used method for the stereospecific synthesis of cyclopropanes from alkenes.[5][6][7][8] For the synthesis of **1-Methyl-2-phenylcyclopropane**, (E)- or (Z)- β -methylstyrene would be the logical starting material. The stereochemistry of the starting alkene is retained in the cyclopropane product.

Materials:

- (E)- or (Z)- β -Methylstyrene (1-phenylpropene)

- Diiodomethane (CH_2I_2)
- Zinc-copper couple (Zn-Cu) or Diethylzinc (Et_2Zn)
- Anhydrous diethyl ether or dichloromethane (DCM)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
- Inert atmosphere setup (e.g., nitrogen or argon)

Procedure (Furukawa Modification):[\[6\]](#)

- Preparation of the Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of diethylzinc (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of diiodomethane (1.1 equivalents) in anhydrous dichloromethane to the stirred diethylzinc solution via the dropping funnel. After the addition is complete, stir the mixture at 0 °C for 30 minutes.
- Cyclopropanation: To the freshly prepared Simmons-Smith reagent, add a solution of β -methylstyrene (1.0 equivalent) in anhydrous dichloromethane dropwise at 0 °C.
- After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

- Combine the organic layers and wash with brine (2 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford **1-Methyl-2-phenylcyclopropane**. The cis and trans isomers may be separable by careful chromatography.

II. Characterization of **1-Methyl-2-phenylcyclopropane**

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **1-Methyl-2-phenylcyclopropane** and for determining the relative stereochemistry of the cis and trans isomers.

Expected ^1H NMR (Proton NMR) Features:

- Aromatic Protons: A multiplet in the region of δ 7.0-7.5 ppm corresponding to the protons of the phenyl group.
- Cyclopropyl Protons: A complex set of multiplets in the upfield region (typically δ 0.5-2.5 ppm). The chemical shifts and coupling constants of these protons are highly diagnostic for the cis and trans isomers.
- Methyl Protons: A doublet in the upfield region (typically δ 1.0-1.5 ppm), coupled to the adjacent cyclopropyl proton.

Expected ^{13}C NMR (Carbon-13 NMR) Features:

- Aromatic Carbons: Several signals in the downfield region (δ 125-145 ppm).
- Cyclopropyl Carbons: Signals in the upfield region (δ 10-40 ppm).
- Methyl Carbon: A signal in the upfield region (δ 15-25 ppm).

General NMR Experimental Protocol:

- Prepare a sample by dissolving approximately 5-10 mg of purified **1-Methyl-2-phenylcyclopropane** in about 0.6 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Acquire ^1H and ^{13}C NMR spectra on a suitable NMR spectrometer (e.g., 300 or 500 MHz).
- Process the spectra to obtain chemical shifts (δ) in ppm and coupling constants (J) in Hz.
- Analysis of the coupling constants between the cyclopropyl protons can help to assign the cis or trans stereochemistry.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to determine the purity of the sample and to confirm its molecular weight.

General GC-MS Experimental Protocol:

- Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Inject a small volume (e.g., 1 μL) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5).
- The components of the sample will be separated based on their boiling points and interactions with the stationary phase. The cis and trans isomers may be separable by GC.
- The separated components will then be introduced into a mass spectrometer, which will provide a mass spectrum showing the molecular ion peak and fragmentation pattern, confirming the molecular weight of 132 g/mol .

C. Determination of Physical Properties

Refractive Index:[9][10][11]

- Calibrate an Abbe refractometer using a standard of known refractive index (e.g., distilled water).
- Place a few drops of the purified **1-Methyl-2-phenylcyclopropane** onto the prism of the refractometer.

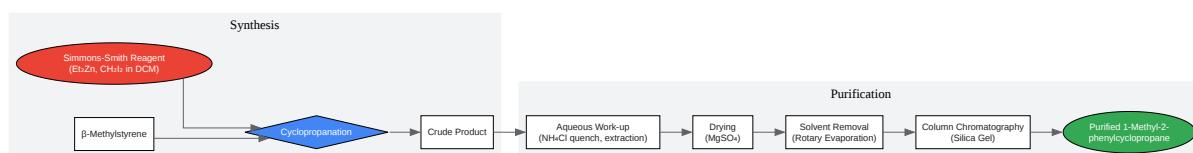
- Close the prism and allow the temperature to equilibrate to a standard temperature (e.g., 20 °C or 25 °C).
- Observe the scale through the eyepiece and adjust the controls to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
- Read the refractive index from the scale.

Density:

- Accurately weigh a clean, dry pycnometer (specific gravity bottle) of a known volume.
- Fill the pycnometer with the purified **1-Methyl-2-phenylcyclopropane**, ensuring there are no air bubbles.
- Insert the stopper and allow the excess liquid to be expelled.
- Carefully wipe the outside of the pycnometer and weigh it again.
- The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Visualizations

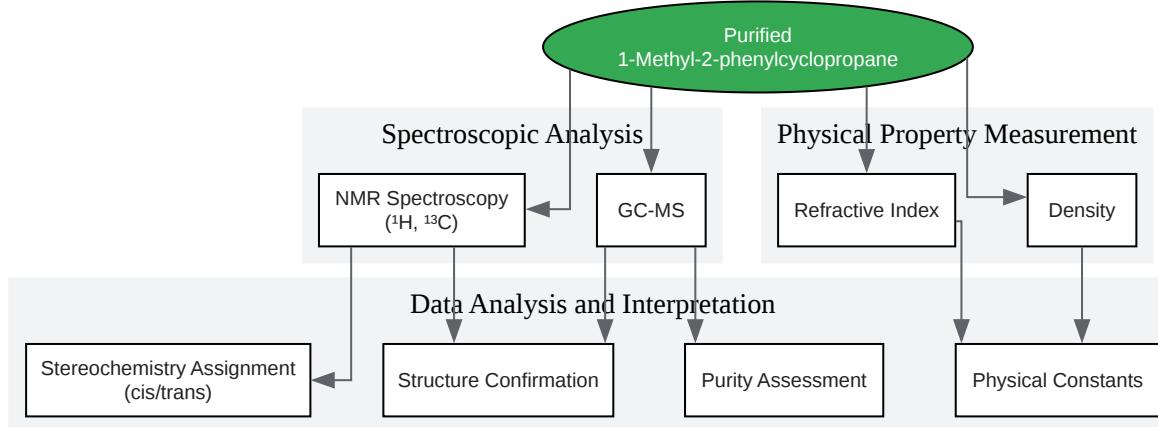
Synthesis and Purification Workflow



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Caption: General workflow for the synthesis and purification of **1-Methyl-2-phenylcyclopropane**.

Characterization Workflow



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